7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane
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Overview
Description
7-(Cyclopentanesulfonyl)-7-azabicyclo[410]heptane is a unique bicyclic compound characterized by its azabicycloheptane core and a cyclopentanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanesulfonyl chloride with a suitable azabicycloheptane precursor in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives with new functional groups.
Scientific Research Applications
7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The cyclopentanesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The azabicycloheptane core provides structural rigidity, enhancing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in fragment-based drug discovery and its ability to form arylated products with high yield.
7,7-Dichlorobicyclo[4.1.0]heptane: Undergoes electrophilic addition reactions and is used in organic synthesis.
3-Azabicyclo[3.1.1]heptanes: Evaluated for their properties as saturated isosteres and used in medicinal chemistry.
Uniqueness: 7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane stands out due to its unique combination of a sulfonyl group and an azabicycloheptane core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H19NO2S |
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Molecular Weight |
229.34 g/mol |
IUPAC Name |
7-cyclopentylsulfonyl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H19NO2S/c13-15(14,9-5-1-2-6-9)12-10-7-3-4-8-11(10)12/h9-11H,1-8H2 |
InChI Key |
GQDSFRGKJASDQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)N2C3C2CCCC3 |
Origin of Product |
United States |
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